URAT1 Inhibitory Potency (IC50) of URAT1 inhibitor 5 Compared to Clinical-Stage URAT1 Inhibitors
URAT1 inhibitor 5 exhibits an IC50 value of 5.83 μM (5,830 nM) against human URAT1 stably overexpressed in HEK293 cells, as determined by 14C-uric acid uptake inhibition assay [1]. This potency is comparable to lesinurad (IC50 = 6.94 ± 2.41 μM to 7.18 μM under similar assay conditions [2]), and is approximately 29-fold less potent than benzbromarone (IC50 = 0.2 μM [3]), and approximately 233-fold less potent than verinurad (IC50 = 25 nM [4]). These data position URAT1 inhibitor 5 as a moderate-potency URAT1 inhibitor that is distinct from both low-nanomolar high-potency inhibitors (verinurad, dotinurad) and low-micromolar inhibitors (lesinurad).
| Evidence Dimension | URAT1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 5.83 μM (5,830 nM) |
| Comparator Or Baseline | Lesinurad: IC50 = 6.94-7.18 μM; Benzbromarone: IC50 = 0.2 μM; Verinurad: IC50 = 25 nM |
| Quantified Difference | Comparable to lesinurad (1.2-fold difference); 29-fold less potent than benzbromarone; 233-fold less potent than verinurad |
| Conditions | Human URAT1 stably overexpressed in HEK293 cells; 14C-uric acid uptake assay; 30 min preincubation |
Why This Matters
The moderate URAT1 inhibitory potency of URAT1 inhibitor 5 allows researchers to study URAT1 inhibition in a dose range that avoids the extreme potency-driven off-target effects observed with high-affinity inhibitors like verinurad.
- [1] BindingDB. BDBM50624555 CHEMBL5426916. IC50 data for URAT1 inhibitor 5. View Source
- [2] PMC Table 3. IC50 Values of URAT1 Inhibitors in Wild-Type hURAT1 and K393 Mutants. Lesinurad IC50 = 6.94 ± 2.41 μM. View Source
- [3] ARD BMJ. URAT1 Inhibition IC50 values for benzbromarone (0.2 μM). View Source
- [4] Tan PK, et al. Potency of verinurad against human URAT1. Nature Scientific Reports. 2017;7:665. IC50 = 0.025 ± 0.0036 μM. View Source
